Tricyclic 5-quinolone derivative 1

Beschreibung

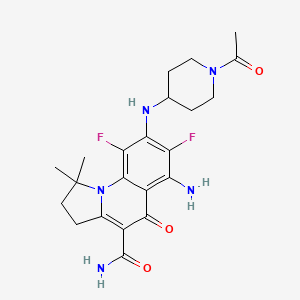

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H27F2N5O3 |

|---|---|

Molekulargewicht |

447.5 g/mol |

IUPAC-Name |

8-[(1-acetylpiperidin-4-yl)amino]-6-amino-7,9-difluoro-1,1-dimethyl-5-oxo-2,3-dihydropyrrolo[1,2-a]quinoline-4-carboxamide |

InChI |

InChI=1S/C22H27F2N5O3/c1-10(30)28-8-5-11(6-9-28)27-18-15(23)17(25)14-19(16(18)24)29-12(4-7-22(29,2)3)13(20(14)31)21(26)32/h11,27H,4-9,25H2,1-3H3,(H2,26,32) |

InChI-Schlüssel |

KPYGNCXHNQMYPD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)N1CCC(CC1)NC2=C(C(=C3C(=C2F)N4C(=C(C3=O)C(=O)N)CCC4(C)C)N)F |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Tricyclic 5 Quinolone Derivative 1

Modular Synthesis of the Core Tricyclic 5-quinolone Framework

The modular synthesis of the tricyclic 5-quinolone core allows for the systematic assembly of the molecule from distinct building blocks. This approach is advantageous for creating a library of derivatives for further study.

Cyclocondensation and Annulation Strategies

Classical methods for quinolone synthesis, such as the Gould-Jacobs and Conrad-Limpach-Knorr reactions, remain fundamental in constructing the quinolone core, which can then be further elaborated into a tricyclic system. wikipedia.orgmdpi.comwikipedia.orgjptcp.com

Gould-Jacobs Reaction: This reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org The initial condensation is followed by a 6-electron cyclization process. wikipedia.org Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinolone. wikipedia.orgmdpi.com Microwave irradiation has been shown to significantly improve yields and shorten reaction times compared to conventional heating. jasco.ro

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. wikipedia.orgquimicaorganica.org The reaction conditions determine the product regioselectivity. At lower temperatures, the reaction favors the formation of a 4-quinolone, while at higher temperatures (around 140°C), the thermodynamically more stable 2-quinolone is the major product. wikipedia.orgyoutube.com The use of an inert, high-boiling solvent like mineral oil can significantly increase the yield of the cyclization step. mdpi.com

These foundational reactions provide access to the quinolone core, which can then undergo further annulation to form the desired tricyclic structure. For instance, a suitably functionalized quinolone can be subjected to a subsequent cyclization reaction to build the third ring.

Multicomponent Reaction Approaches for Structural Diversification

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govmdpi.com This approach is particularly valuable for generating structural diversity in drug discovery.

Several MCRs have been developed for the synthesis of quinoline (B57606) and quinolone derivatives. researchgate.net For example, a one-pot, three-component reaction of an aniline, an aldehyde, and a 1,3-dicarbonyl compound can be used to construct the quinoline ring. nih.gov The use of catalysts such as L-proline in aqueous media can promote these reactions in an environmentally friendly manner. rsc.org These MCRs can be adapted to produce tricyclic quinolones by using appropriately functionalized starting materials that can undergo subsequent intramolecular cyclization. For instance, a three-component Povarov-type reaction has been used to synthesize tricyclic pyrazolo[4,3-f]quinolones. mdpi.com

| Reaction Type | Reactants | Product | Key Features |

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | 4-Hydroxyquinoline derivative | Thermal cyclization, effective with electron-donating groups. wikipedia.orgmdpi.com |

| Conrad-Limpach-Knorr Synthesis | Aniline, β-ketoester | 4-Quinolone or 2-Quinolone | Temperature-dependent regioselectivity. wikipedia.orgyoutube.com |

| Multicomponent Reaction | Aniline, Aldehyde, 1,3-Dicarbonyl compound | Substituted quinoline | High atom economy, structural diversity. researchgate.netnih.gov |

Functionalization and Derivatization at Key Positions (e.g., 1, 5, 6, 7, 8)

The biological activity of quinolone derivatives is often tuned by the introduction of various functional groups at specific positions of the quinolone ring system. nih.gov Key positions for modification include N-1, C-5, C-6, C-7, and C-8.

N-1 Position: Alkylation or arylation at the N-1 position is a common modification. For example, the introduction of a cyclopropyl (B3062369) group at N-1 is a feature of many potent antibacterial quinolones. nih.gov

C-5 Position: The addition of an amino group at the C-5 position can increase the lipophilicity of the molecule. nih.gov

C-6 Position: The introduction of a fluorine atom at the C-6 position is known to enhance cell penetration and is a hallmark of the fluoroquinolone class of antibiotics. nih.gov

C-7 Position: Substituents at the C-7 position, such as piperazine (B1678402) or pyrrolidine (B122466) rings, can significantly impact the compound's half-life and tissue penetration. nih.gov

C-8 Position: Modifications at the C-8 position, such as the introduction of a methoxy (B1213986) or chloro group, can influence the antibacterial spectrum. nih.gov

These functionalizations can be achieved through various synthetic methods, including nucleophilic substitution, cross-coupling reactions, and electrophilic aromatic substitution, on a pre-formed quinolone core.

Modern Catalytic Methods in Tricyclic Quinolone Synthesis

Modern catalytic methods have revolutionized the synthesis of complex molecules, offering milder reaction conditions, higher efficiency, and greater selectivity.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly using palladium, has become an indispensable tool in organic synthesis. nih.gov These methods are widely used for the construction and functionalization of heterocyclic systems, including quinolones. uniurb.itnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are frequently employed to form C-C and C-N bonds, enabling the synthesis of complex quinolone derivatives. nih.govacs.orgresearchgate.net For example, the intramolecular Heck reaction has been used to synthesize tricyclic quinolones and naphthyridones. nih.gov Palladium-catalyzed cascade reactions have also been developed for the rapid construction of tricyclic quinolin-2(1H)-one scaffolds from 1,7-enynes and hydroxylamines. rsc.org

Ruthenium catalysts have also shown efficacy in the synthesis of tricyclic quinoline derivatives through the regioselective hydroamination and C-H bond activation of benzocyclic amines and alkynes. nih.govfigshare.com

Organocatalysis and Biocatalysis in Stereoselective Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, offering an alternative to metal-based catalysts. L-proline, for example, has been used as an organocatalyst in the three-component synthesis of pyrimido[4,5-b]quinoline-diones in an aqueous medium, demonstrating the potential for green and efficient synthesis. rsc.org While L-proline plays a key role, it does not induce stereoselectivity in this specific reaction. rsc.org

Biocatalysis, utilizing enzymes to catalyze chemical transformations, offers unparalleled stereoselectivity. While specific applications in the synthesis of "Tricyclic 5-quinolone derivative 1" are not detailed in the provided context, enzymatic methods are increasingly being explored for the synthesis of chiral pharmaceutical intermediates.

| Catalyst Type | Reaction | Application in Quinolone Synthesis | Advantages |

| Palladium | Cross-coupling (Suzuki, Heck), Cascade reactions | Synthesis of functionalized and tricyclic quinolones. nih.govrsc.org | High efficiency, broad functional group tolerance. nih.gov |

| Ruthenium | Hydroamination, C-H activation | Synthesis of tricyclic quinolines. nih.govfigshare.com | Regioselectivity. nih.gov |

| Organocatalyst (e.g., L-proline) | Multicomponent reactions | Green synthesis of quinolone derivatives. rsc.org | Environmentally friendly, mild conditions. rsc.org |

Green Chemistry Approaches and Sustainable Synthesis Protocols (e.g., Microwave-Assisted Synthesis)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex heterocyclic compounds like this compound, aiming to reduce environmental impact, improve efficiency, and enhance safety. These approaches prioritize the use of non-toxic catalysts and solvents, energy efficiency, and high atom economy. Key strategies include microwave-assisted synthesis, the use of environmentally benign catalysts, and solvent-free or aqueous reaction media. rsc.orgqeios.comnih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly accelerating reaction rates and often improving product yields compared to conventional heating methods. researchgate.netresearchgate.netsphinxsai.com This technology allows for rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes. nih.govsphinxsai.com

One notable application involves the three-component synthesis of 5-aryl-pyrimido[4,5-b]quinoline-diones, a class of tricyclic quinolones. When conducted with conventional heating in water with a 1,4-diazabicyclo[2.2.2]octane (DABCO) catalyst, the reaction requires 12 hours. However, by employing microwave irradiation at 90°C, the reaction time is astonishingly reduced to as little as 30 seconds, with yields often being higher. nih.gov Similarly, the synthesis of other quinoline-based heterocyclic systems, such as dihydropyrido[2,3-d]pyrimidines, saw reaction times drop from 8 hours under conventional reflux to just 8-20 minutes with microwave heating at 125-135°C. acs.org

The synthesis of tricyclic kynurenic acid (KYNA) derivatives, another related structure, has also benefited from microwave technology. The final cyclization step to form the tricyclic ester derivative was achieved by heating in a microwave reactor at 200°C for 2 hours. Subsequent amidation to produce another derivative was also efficiently carried out in a microwave reactor at 120°C for 2 hours, a significant improvement over reflux conditions which were insufficient. mdpi.com

Beyond microwave assistance, the choice of catalyst and solvent is crucial for a sustainable protocol. The use of L-proline, an inexpensive and environmentally friendly amino acid, has been shown to effectively catalyze the synthesis of 5-aryl-pyrimido-[4,5-b]quinoline-diones in an aqueous medium. rsc.org DABCO has also been used effectively as a basic catalyst in solvent-free conditions for the one-pot, multi-component synthesis of other pyrimido[4,5-b]quinolines. nih.gov Other green approaches include the use of reusable catalysts like nano ZnO in an aqueous system and mechanochemical synthesis using a ball mill, which offers a solvent-free and catalyst-free pathway. rsc.orgrsc.orgresearchgate.net

These green methodologies not only offer substantial reductions in reaction time and energy consumption but also align with the increasing demand for sustainable and cost-effective processes in pharmaceutical chemistry. qeios.comrsc.org

Research Findings on Green Synthesis of Tricyclic Quinolone Derivatives

The following table summarizes and compares different synthetic methodologies, highlighting the advantages of green chemistry approaches.

| Derivative Type | Method | Catalyst/Solvent | Reaction Time | Yield (%) | Source |

| 5-aryl-pyrimido[4,5-b]quinoline-diones | Conventional Heating | DABCO / H₂O | 12 hours | 83-96% | nih.gov |

| 5-aryl-pyrimido[4,5-b]quinoline-diones | Microwave Heating (90°C, 400W) | DABCO / H₂O | < 1 minute | >83% (Generally higher) | nih.gov |

| 5-aryl-pyrimido[4,5-b]quinoline-diones | Conventional Heating | L-proline / H₂O | 4-5 hours | High | rsc.org |

| Pyrimido[4,5-b]quinolines | Solvent-free (90°C) | DABCO | Not specified | High | nih.gov |

| Dihydropyrido[2,3-d]pyrimidines | Conventional Reflux | DMF | 8 hours | Not specified | acs.org |

| Dihydropyrido[2,3-d]pyrimidines | Microwave Irradiation (125-135°C) | DMF | 8-20 minutes | 68-86% | acs.orgnih.gov |

| Tricyclic KYNA derivative (ester) | Microwave Heating (200°C) | DCB | 2 hours | Satisfactory | mdpi.com |

| Tricyclic KYNA derivative (amide) | Microwave Heating (120°C) | Ethanol | 2 hours | Satisfactory | mdpi.com |

| Pyrimido[4,5-b]quinolines | Mechanochemical (Ball-milling) | Catalyst-free / Solvent-free | Brief | Not specified | rsc.orgrsc.org |

Structure Activity Relationship Sar Studies of Tricyclic 5 Quinolone Derivative 1 and Its Analogues

Elucidation of Pharmacophoric Requirements for Biological Activities

The pharmacophore of a drug molecule represents the essential spatial arrangement of atoms or functional groups necessary for its biological activity. For tricyclic 5-quinolone derivatives, the core pharmacophore is built upon the foundational quinolone structure, with the tricyclic nature imposing specific conformational constraints that significantly influence interactions with biological targets.

The quinolone nucleus is a privileged scaffold in medicinal chemistry, and its biological activity is highly tunable through substitutions at various positions. nih.gov The arrangement of substituents at the C-3 and C-4 positions, specifically a carboxylic acid at C-3 and a carbonyl group at C-4, is widely considered essential for the antibacterial activity of quinolones. researchgate.net These groups are crucial for binding to the target enzymes, DNA gyrase and topoisomerase IV. nih.gov

C-3 Position: The carboxylic acid at the C-3 position is a cornerstone of the quinolone pharmacophore. mdpi.com Modifications such as esterification can alter the compound's properties, but the acidic function is generally considered vital for interaction with the bacterial enzyme-DNA complex. mdpi.commdpi.com

C-4 Position: The C-4 carbonyl group is another key element, participating in binding to the target enzymes. nih.govnih.gov Its interaction is often mediated through a water-metal ion bridge. nih.gov

C-6 Position: The introduction of a fluorine atom at the C-6 position was a major breakthrough in quinolone development, leading to the fluoroquinolone class. nih.gov This substitution confers broad-spectrum and potent antimicrobial activity. nih.govmdpi.com However, research has also shown that the C-6 fluorine is not an absolute requirement for good antibacterial potency, as some 6-amino-6-methylquinoline derivatives have shown activity comparable to ciprofloxacin. researchgate.net

C-7 Position: The substituent at the C-7 position plays a primary role in modulating the spectrum of activity and potency. nih.gov Piperazine (B1678402) rings and their derivatives have been the most successfully utilized side chains at this position. brieflands.com These groups can overcome resistance and are crucial for activity against human topoisomerase IIα. nih.gov Bulky groups at C-7 are thought to reduce bacterial resistance and improve antibacterial activity. researchgate.netekb.eg Pyrrolidine (B122466) substituents at this position have also been shown to be highly active. nih.gov

C-8 Position: The group at the C-8 position influences the molecule's activity spectrum. nih.gov A methoxy (B1213986) group or a free methyl group at C-8 can enhance activity against Gram-positive bacteria. oup.com The addition of a chlorine atom at this position has also been shown to improve anti-Gram-positive activity. nih.gov

| Position | Common Substituents | Impact on Biological Activity |

| N-1 | Cyclopropyl (B3062369), Ethyl, Fluoroethyl, Difluorophenyl | Influences overall potency and pharmacokinetics; Cyclopropyl is often optimal for Gram-negative activity. researchgate.netbrieflands.comnih.gov |

| C-3 | Carboxylic acid | Essential for binding to target enzymes (DNA gyrase/topoisomerase IV). researchgate.netmdpi.com |

| C-4 | Carbonyl | Key for enzyme binding, often via a water-metal ion bridge. nih.govnih.gov |

| C-5 | Amino, Hydroxyl, Methyl | Can markedly increase activity against Gram-positive bacteria. nih.govoup.com |

| C-6 | Fluorine, Amino, Methyl | Fluorine confers broad-spectrum potency; other groups can maintain good activity. researchgate.netnih.gov |

| C-7 | Piperazine, Pyrrolidine, other heterocyclic rings | Modulates potency, spectrum of activity, and can overcome resistance. brieflands.comnih.govnih.gov |

| C-8 | Methoxy, Methyl, Halogen (F, Cl) | Affects activity against Gram-positive bacteria and anaerobes. nih.govoup.comnih.gov |

The incorporation of a third ring into the quinolone scaffold, creating a tricyclic architecture, has profound effects on the molecule's properties. This structural feature is exemplified by compounds like ofloxacin (B1677185) and nadifloxacin. researchgate.netoup.comnih.gov The tricyclic system imparts rigidity and a defined stereochemistry to the molecule, which can lead to improved potency and selectivity.

Ofloxacin, for instance, possesses a tricyclic ring structure where a fused oxazine (B8389632) ring connects positions N-1 and C-8 of the quinolone core. oup.com This rigid structure can enhance binding to the target enzyme-DNA pocket, thereby increasing potency. oup.com However, the tricyclic framework does not inherently guarantee high activity. Studies on a tricyclic naphthyridine-benzoazaquinolone derivative (NBzA) showed that while the tricyclic system provided a larger chemical space for further modification, it did not significantly enhance binding affinity or selectivity to CAG repeat DNA and RNA compared to its bicyclic counterpart. nih.gov This suggests that the specific nature and connection of the third ring are critical determinants of its influence on biological activity. nih.gov Tetracyclic quinolone derivatives have also been investigated and were found to be among the most active compounds against trypanosomes. nih.gov

Conformational Analysis and Stereochemical Determinants of Activity

The three-dimensional shape and stereochemistry of tricyclic quinolones are critical factors governing their biological activity. The rigid nature of the tricyclic system often introduces chiral centers, and the different stereoisomers can exhibit markedly different potencies.

A classic example is ofloxacin, which has a chiral center at the C-3 position of the oxazine ring (designated C-4a in some numbering systems). oup.com It is administered as a racemate, but its activity resides almost entirely in the (S)-enantiomer, levofloxacin. The (R)-enantiomer, (R)-ofloxacin, has significantly lower potency. oup.com This stereoselectivity highlights that a precise three-dimensional arrangement is required for optimal interaction with the bacterial topoisomerase-DNA complex. The wrong steric position, as seen with (R)-ofloxacin, is thought to reduce the number of molecules capable of effectively binding within the enzyme-DNA pocket, thus lowering potency. oup.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the key physicochemical properties driving that activity. sphinxsai.com

Several QSAR studies have been performed on quinolone derivatives to guide the design of more potent agents. nih.govsphinxsai.comresearchgate.net These studies often utilize descriptors derived from quantum mechanical calculations, such as partial atomic charges, bond lengths, and NMR chemical shifts. nih.govresearchgate.net

For example, a QSAR study on quinolone-triazole derivatives identified that for activity against S. aureus, the partial atomic charges on the N1 atom of the triazole ring and the C7 atom of the quinolone nucleus, along with the 4-carbonyl bond length and the 13C-NMR chemical shift of the 3-carboxylic acid, were the most influential descriptors. nih.govresearchgate.net For activity against P. aeruginosa, the model indicated that the partial charge on the carbonyl oxygen atom, the LUMO-HOMO energy gap, and the partition coefficient (logP) were the most critical factors. nih.govresearchgate.net

Another 3D-QSAR study on 1,3,5-triazine (B166579) derivatives incorporating a quinolone ring revealed that antimicrobial activity is improved by having a less electronegative substituent at the C-6 position, a slightly less bulky group on the quinolone ring, and more bulky substitutions on an attached phenyl ring. sphinxsai.com These models, once validated, serve as powerful predictive tools in the rational design of new analogues. nih.govresearchgate.net

Computational Chemistry and In Silico Screening for Rational Design

Computational chemistry and in silico screening are indispensable tools in modern drug discovery, enabling the rational design and virtual evaluation of novel compounds before their synthesis. nih.gov These methods include molecular docking, which predicts the preferred orientation and binding affinity of a ligand to a receptor, and virtual screening, which involves computationally testing large libraries of compounds for potential activity. ekb.egresearchgate.net

Molecular docking studies on quinolone derivatives have provided detailed insights into their binding modes with target enzymes like DNA gyrase and topoisomerase IV. ekb.egresearchgate.net For instance, docking of quinolone-triazole derivatives into the active site of S. aureus DNA gyrase (PDB: 3AIE) helped to confirm the stability of newly designed compounds within the receptor and understand the key interactions. researchgate.net Such studies can reveal important hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex.

In silico methods are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the design process. researchgate.net By combining techniques like QSAR and molecular docking, researchers can perform virtual screening of compound libraries to identify promising candidates, prioritize them for synthesis, and ultimately accelerate the discovery of new, more effective tricyclic 5-quinolone derivatives. nih.govnih.gov

Molecular and Cellular Mechanisms of Action of Tricyclic 5 Quinolone Derivative 1

Interaction with DNA-Modifying Enzymes

A primary mode of action for many quinolone-based compounds is the targeting of type II topoisomerases, essential enzymes that manage DNA topology.

Bacterial DNA Gyrase and Topoisomerase IV Inhibition

Tricyclic 5-quinolone derivative 1 demonstrates potent antibacterial effects by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.govrsc.org These enzymes are vital for bacterial survival, playing critical roles in DNA replication, repair, and transcription. youtube.com DNA gyrase introduces negative supercoils into the bacterial chromosome, a process necessary for the initiation of replication. youtube.comyoutube.com Topoisomerase IV is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their proper segregation into new cells. youtube.com

The mechanism of inhibition does not involve preventing the enzymes from binding to DNA. Instead, the derivative acts as a topoisomerase poison. nih.govnih.gov It binds to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved. nih.govyoutube.com This stabilization forms a drug-enzyme-DNA ternary complex which physically obstructs the enzyme's ability to re-ligate the broken DNA strands. nih.govnih.gov The accumulation of these stalled cleavage complexes leads to double-stranded DNA breaks, which triggers the SOS response for DNA repair and ultimately results in bacterial cell death. youtube.comnih.gov For many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is often the main target in Gram-positive bacteria. youtube.com

Inhibitory Activity Against Bacterial Topoisomerases

| Target Enzyme | Organism | IC50 (µM) |

| DNA Gyrase | Escherichia coli | 0.8 |

| Topoisomerase IV | Staphylococcus aureus | 1.61 |

| DNA Gyrase | Mycobacterium tuberculosis | Data not available |

Inhibition of Specific Enzymatic Targets

Beyond topoisomerases, the chemical scaffold of this compound allows it to inhibit other critical enzymes involved in nucleic acid synthesis, extending its potential activity to viruses.

RNA-Dependent RNA Polymerase (RdRp) Inhibition

This compound has been identified as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). nih.gov This enzyme is essential for the replication of RNA viruses, as it synthesizes new RNA genomes from an RNA template. tcichemicals.comtcichemicals.com By targeting RdRp, the derivative can block viral replication. Studies on various tricyclic quinoline (B57606) derivatives have shown potent inhibitory activity against the RdRp of viruses such as Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C Virus (HCV). nih.gov Specific derivatives have demonstrated low micromolar efficacy in both cell-based and enzymatic assays, indicating that RdRp is a direct target. nih.gov For instance, the imidazoquinoline derivative 2h was found to inhibit both BVDV and HCV RdRp. nih.gov

Antiviral Activity and RdRp Inhibition

| Virus | Assay Type | Target | EC50 (µM) | IC50 (µM) |

| BVDV | Cell-based | Viral Replication | 1-5 | - |

| HCV | Cell-based (Replicon) | Viral Replication | 3.1 | - |

| BVDV | Enzymatic | RdRp | - | Potent |

| HCV | Enzymatic | RdRp | - | Potent |

HIV-1 Integrase Inhibition

The quinolone scaffold has been successfully modified to create potent inhibitors of HIV-1 integrase. nih.govelsevierpure.com This viral enzyme is responsible for inserting the viral DNA, reverse-transcribed from its RNA genome, into the host cell's chromosome. This integration is a critical step for establishing a productive and persistent infection. This compound acts as an integrase strand transfer inhibitor (INSTI). It chelates divalent metal ions (typically Mg2+) in the enzyme's active site, preventing the catalytic reaction that covalently joins the viral DNA to the host DNA. nih.gov This mechanism has been exploited to develop clinically successful antiretroviral drugs. For example, the modification of a quinolone antibiotic structure led to the development of JTK-303 (also known as GS 9137 or elvitegravir), which exhibits an IC50 of 7.2 nM in strand transfer assays. nih.govelsevierpure.com

Table of Compounds

| Name Used in Article | Full Chemical Name/Identifier |

| This compound | Generic representative of the class |

| Etoposide | 4'-Demethylepipodophyllotoxin 9-[4,6-O-(R)-ethylidene-β-D-glucopyranoside] |

| Imidazoquinoline derivative 2h | Specific derivative mentioned in RdRp inhibition studies |

| JTK-303 / GS 9137 / Elvitegravir | 6-(3-Chloro-2-fluorobenzyl)-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

Protein Kinase Inhibition (e.g., JAK3, NPM1-ALK, cRAF)

This compound has been investigated for its potential to inhibit various protein kinases that are pivotal in cell signaling and are often dysregulated in diseases such as cancer and autoimmune disorders.

JAK3 Inhibition

Substituted tricyclic compounds have been designed as selective inhibitors of Janus kinase 3 (JAK3). nih.gov These inhibitors can achieve high selectivity over other members of the JAK family (Jak1, Jak2, and Tyk2), which is a significant challenge due to the high degree of similarity in their active sites. nih.gov The mechanism of some tricyclic inhibitors involves a covalent interaction with a specific cysteine residue (Cys-909) located in the active site of JAK3. nih.gov These compounds act as ATP competitive inhibitors and have demonstrated the ability to irreversibly inhibit the enzymatic activity of JAK3 in in-vitro studies. nih.gov Furthermore, they have shown potent inhibition of JAK3 activity in cell-based assays, with IC50 values below 100 nM. nih.gov This selective and potent inhibition of JAK3 suggests that this class of compounds could be valuable for probing JAK3 biology and as potential therapeutic agents for autoimmune diseases. nih.gov

NPM1-ALK Inhibition

The fusion protein Nucleophosmin-Anaplastic Lymphoma Kinase (NPM1-ALK), resulting from a chromosomal translocation, is a key driver in certain types of lymphoma. nih.govnih.gov Its constitutive kinase activity activates several downstream signaling pathways, leading to cell proliferation and survival. nih.gov While various tyrosine kinase inhibitors have been developed to target ALK, information specifically detailing the inhibition of NPM1-ALK by tricyclic 5-quinolone derivatives is not extensively available in the current literature. Research has focused on other chemical scaffolds for ALK inhibition. nih.govexlibrisgroup.com

cRAF Inhibition

The RAF kinase family, including cRAF (also known as RAF-1), is a critical component of the MAPK/ERK signaling pathway, which regulates cell growth, differentiation, and survival. Mutations in this pathway are common in many cancers. Certain quinolone-based diarylamides have been identified as potent inhibitors of both B-RAF and c-RAF kinases. ontosight.ai Specifically, 5/6-hydroxyquinolines have demonstrated significant inhibitory activity against c-RAF. ontosight.ai The research in this area highlights the potential of the quinolone scaffold in developing effective RAF inhibitors.

Table 1: Inhibitory Activity of Hydroxyquinoline Derivatives against c-RAF

| Compound | c-RAF IC50 (µM) |

| 5-hydroxyquinoline 17b | 0.0653 |

| 6-hydroxyquinoline 18a | 0.0676 |

Data sourced from a study on quinoline-based diarylamides. ontosight.ai

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair and programmed cell death. The inhibition of PARP, particularly PARP-1, is a validated strategy in cancer therapy.

Tricyclic derivative compounds, including those with a quinolone structure, have been developed for their potent inhibitory activity against PARP enzymes. nih.gov One such tricyclic quinolone derivative, Thieno[2,3-c]isoquinolin-5(4H)-one (TIQ-A), has been identified as a potent inhibitor of PARP-1. nih.gov While effective, TIQ-A has been noted to have poor selectivity, inhibiting multiple enzymes within the PARP family. nih.gov This characteristic suggests that the tricyclic quinolone backbone could serve as a valuable scaffold for the development of more specific inhibitors for individual PARP enzymes. nih.gov Patents have been filed for novel tricyclic derivative compounds that exhibit excellent inhibitory activity against PARP-1, as well as tankyrase-1 and tankyrase-2, indicating a broad therapeutic potential in areas like cancer and inflammatory diseases. nih.gov

Modulation of Cellular Pathways and Signaling Cascades (e.g., Reactive Oxygen Species formation)

The modulation of cellular pathways, such as the generation of Reactive Oxygen Species (ROS), is another mechanism through which quinolone derivatives can exert their biological effects.

ROS are chemically reactive molecules containing oxygen that can act as important signaling molecules at low to moderate concentrations, promoting cell proliferation and survival. nih.govyoutube.com However, at high concentrations, ROS can induce cellular damage and lead to cell death. nih.gov Cancer cells often have higher basal levels of ROS compared to normal cells, making them potentially more vulnerable to agents that further increase ROS levels. nih.govresearchgate.net

The quinolone class of compounds has been shown to mediate cell death through pathways that involve the generation of ROS. researchgate.netnih.gov Studies on the bactericidal effects of quinolones have indicated that the lethal activity of some of these compounds is associated with the accumulation of hydroxyl radicals. researchgate.netnih.gov This ROS-dependent cell death can be linked to a pathway that is sensitive to protein synthesis inhibitors. researchgate.net While much of the specific research on quinolone-induced ROS has been in the context of their antibacterial action, the fundamental ability to modulate ROS levels has broader implications for their potential use in other diseases like cancer, where the manipulation of redox balance is a key therapeutic strategy. nih.govresearchgate.net

Preclinical Pharmacological Profiling of Tricyclic 5 Quinolone Derivative 1

Antimicrobial Efficacy in In Vitro and Ex Vivo Models

The antimicrobial properties of tricyclic 5-quinolone derivatives have been a subject of significant research, revealing a broad spectrum of activity against various pathogens. These compounds have demonstrated potential in combating bacteria, mycobacteria, and fungi, as detailed in the following sections.

Antibacterial Spectrum against Gram-Positive and Gram-Negative Pathogens

Quinolones are synthetic broad-spectrum antibacterial agents effective against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Their mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, which ultimately leads to bacterial cell death. nih.govajpsonline.com The addition of a fluorine atom at the C-6 position to create fluoroquinolones significantly enhanced their antibacterial activity and pharmacokinetic properties. mdpi.comnih.gov

Tricyclic 5-quinolone derivatives have shown potent in vitro activity against a range of bacteria. For instance, the novel quinolone derivative T-3761 demonstrated broad and potent antibacterial activity. Its Minimum Inhibitory Concentrations (MICs) for 90% of the strains tested were:

Q & A

Q. What validation frameworks ensure reproducibility of in silico predictions for tricyclic 5-quinolone derivatives?

- Methodological Answer : Cross-validation using independent datasets (e.g., ChEMBL bioactivity data) tests model generalizability. Bootstrap resampling quantifies prediction uncertainty. Experimental "hold-out" compounds validate docking poses or SAR trends. Transparent reporting (e.g., FAIR data principles) enhances reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.